molecular formula C14H12N4O B11110480 N-benzyl-1H-1,2,3-benzotriazole-5-carboxamide

N-benzyl-1H-1,2,3-benzotriazole-5-carboxamide

Cat. No.: B11110480
M. Wt: 252.27 g/mol
InChI Key: LMEZUNCOXQJPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1H-1,2,3-benzotriazole-5-carboxamide is a compound belonging to the benzotriazole family, which is known for its versatile applications in various fields such as chemistry, biology, and industry. Benzotriazole derivatives are recognized for their unique physicochemical properties, including excellent leaving group ability, electron-donating or electron-withdrawing character, and stabilization of negative charges and radicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1H-1,2,3-benzotriazole-5-carboxamide typically involves the reaction of benzotriazole with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures . The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of benzotriazole derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1H-1,2,3-benzotriazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted benzotriazole derivatives with various functional groups .

Scientific Research Applications

N-benzyl-1H-1,2,3-benzotriazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-1H-1,2,3-benzotriazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby interfering with the enzyme’s function. Additionally, it can interact with cellular pathways involved in oxidative stress and apoptosis, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-1H-1,2,3-benzotriazole-5-carboxamide is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the carboxamide group enhances its ability to form hydrogen bonds and interact with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

N-benzyl-2H-benzotriazole-5-carboxamide

InChI

InChI=1S/C14H12N4O/c19-14(15-9-10-4-2-1-3-5-10)11-6-7-12-13(8-11)17-18-16-12/h1-8H,9H2,(H,15,19)(H,16,17,18)

InChI Key

LMEZUNCOXQJPMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=NNN=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.